Cas no 1234997-63-7 (phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate)

phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylateは、ベンゾチアジアゾール基とピペリジン骨格を有する複雑な有機化合物です。本化合物の特徴として、ベンゾチアジアゾール部位が電子受容性を示すため、光物理的特性や分子認識能に優れています。また、ピペリジン環の窒素原子がカルバメート保護されており、選択的な脱保護が可能です。分子内にアミド結合を有するため、水素結合形成能に優れ、分子設計の柔軟性が高い点が特長です。これらの構造的特徴から、医薬品中間体や機能性材料の開発における有用性が期待されます。

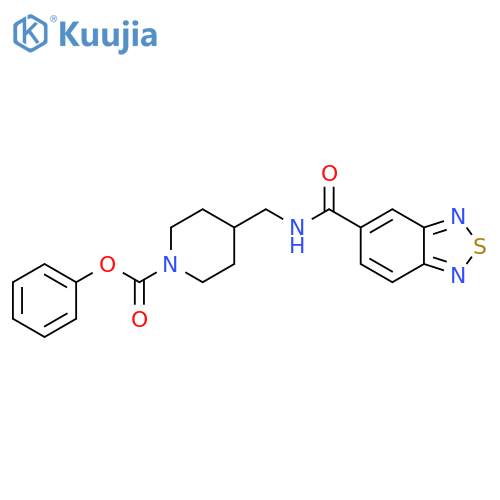

1234997-63-7 structure

商品名:phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate

phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate

- phenyl 4-[(2,1,3-benzothiadiazole-5-carbonylamino)methyl]piperidine-1-carboxylate

- AKOS024492228

- F5033-3664

- 1234997-63-7

- phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate

- phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate

- VU0631416-1

-

- インチ: 1S/C20H20N4O3S/c25-19(15-6-7-17-18(12-15)23-28-22-17)21-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,21,25)

- InChIKey: HVKCHKAHPXWCCA-UHFFFAOYSA-N

- ほほえんだ: S1N=C2C=CC(=CC2=N1)C(NCC1CCN(C(=O)OC2C=CC=CC=2)CC1)=O

計算された属性

- せいみつぶんしりょう: 396.12561169g/mol

- どういたいしつりょう: 396.12561169g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 550

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5033-3664-30mg |

phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate |

1234997-63-7 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5033-3664-50mg |

phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate |

1234997-63-7 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5033-3664-2μmol |

phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate |

1234997-63-7 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5033-3664-40mg |

phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate |

1234997-63-7 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5033-3664-3mg |

phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate |

1234997-63-7 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5033-3664-15mg |

phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate |

1234997-63-7 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5033-3664-4mg |

phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate |

1234997-63-7 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5033-3664-10μmol |

phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate |

1234997-63-7 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5033-3664-2mg |

phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate |

1234997-63-7 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5033-3664-20mg |

phenyl 4-{[(2,1,3-benzothiadiazol-5-yl)formamido]methyl}piperidine-1-carboxylate |

1234997-63-7 | 20mg |

$99.0 | 2023-09-10 |

phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

1234997-63-7 (phenyl 4-{(2,1,3-benzothiadiazol-5-yl)formamidomethyl}piperidine-1-carboxylate) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量